molecular formula C18H26O6Si B12584543 7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one CAS No. 602313-32-6

7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one

Cat. No.: B12584543
CAS No.: 602313-32-6
M. Wt: 366.5 g/mol
InChI Key: DNWYLKNAHGWHNS-UHFFFAOYSA-N
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Description

7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one is a chemical compound that belongs to the class of benzopyran derivatives. It is known for its photo-responsive properties, making it useful in various applications, particularly in the field of controlled drug delivery. The compound is often used as a ligand grafted onto mesoporous silica materials to create light-controlled storage and release systems for drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one typically involves the reaction of 7-hydroxy-2H-1-benzopyran-2-one with 3-(triethoxysilyl)propyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the silane group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one involves its photo-responsive properties. When exposed to UV light at 365 nm, the compound undergoes photo-dimerization, forming cyclobutane-linked dimers that close the pores of the mesoporous silica material. This prevents the release of guest molecules, such as drugs. Conversely, exposure to UV light at 254 nm cleaves the dimers, reopening the pores and allowing the release of the guest molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one is unique due to its photo-responsive properties, which allow for controlled drug release and other applications that require light-induced changes in material properties. This sets it apart from other similar silane compounds that may not have such photo-responsive characteristics .

Properties

CAS No.

602313-32-6

Molecular Formula

C18H26O6Si

Molecular Weight

366.5 g/mol

IUPAC Name

7-(3-triethoxysilylpropoxy)chromen-2-one

InChI

InChI=1S/C18H26O6Si/c1-4-21-25(22-5-2,23-6-3)13-7-12-20-16-10-8-15-9-11-18(19)24-17(15)14-16/h8-11,14H,4-7,12-13H2,1-3H3

InChI Key

DNWYLKNAHGWHNS-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCOC1=CC2=C(C=C1)C=CC(=O)O2)(OCC)OCC

Origin of Product

United States

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